

Discontinued Clinical Trials of Tolnapersine: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Guide for Researchers and Drug Development Professionals

Disclaimer: This document summarizes publicly available information regarding the discontinued clinical trials of **Tolnapersine**. Due to the early stage of its discontinuation (Phase 1) and the age of the available research, comprehensive data is limited.

Executive Summary

Tolnapersine (also known as BK 34/530) was a cardiovascular drug candidate developed by Novartis Pharma AG for the treatment of hypertension. The development of **Tolnapersine** was discontinued during Phase 1 clinical trials. Publicly available data is scarce; however, a 1985 study provides some insights into its pharmacological effects. This technical guide consolidates the available information on **Tolnapersine**'s clinical trials, experimental protocols, and proposed mechanism of action to offer a resource for researchers and professionals in drug development. The primary reason for its discontinuation is not officially stated, but adverse cardiovascular effects observed in early studies, such as tachycardia, are a likely contributing factor.

Overview of Tolnapersine and its Clinical Development

Tolnapersine was investigated as a potential antihypertensive agent. Its development did not proceed past Phase 1 clinical trials and was ultimately discontinued by Novartis.



Trial Attribute	Information	Source
Drug Name	Tolnapersine (BK 34/530)	[1]
Sponsoring Organization	Novartis Pharma AG	[1]
Therapeutic Area	Cardiovascular Diseases	[1]
Indication	Hypertension	[1]
Highest Development Phase	Phase 1	[1]
Development Status	Discontinued	[1]

Quantitative Data from Clinical Investigations

The only available quantitative data for **Tolnapersine** comes from a study conducted by Bateman in 1985, which primarily investigated the pharmacological control of gastric emptying. This study included assessments of blood pressure and heart rate.

Table 2.1: Hemodynamic Effects of Orally Administered Tolnapersine (BK 34/530)

Dosage	Effect on Blood Pressure	Effect on Heart Rate	Source
50 mg	Small, significant fall	Not specified	[1]
100 mg	Small, significant fall	Significant tachycardia	[1]

Table 2.2: Effects of Tolnapersine (BK 34/530) on Gastric Emptying



Dosage	Parameter	Placebo	Tolnapersine (BK 34/530)	Source
50 mg	Gastric volume at 5 min (ml)	256 +/- 44.3	247 +/- 38	[1]
Gastric half- emptying time (t0.5 min)	15.3 +/- 1.32	14.2 +/- 1.94	[1]	
100 mg	Gastric volume at 5 min (ml)	256 +/- 44.3	228 +/- 43.7	[1]
Gastric half- emptying time (t0.5 min)	15.3 +/- 1.32	21.1 +/- 3.82	[1]	

Experimental Protocols

The following experimental protocol is derived from the 1985 study by Bateman, which provides the most detailed public information on a clinical investigation involving **Tolnapersine**.

Study Design: A placebo-controlled study in normal male volunteers to assess the effects of three compounds with differing pharmacological properties on gastric emptying, blood pressure, pulse rate, and sedation.[1]

Subject Population: Normal, healthy male volunteers.

Methodology:

- Drug Administration: Tolnapersine (BK 34/530) was administered orally at doses of 50 mg and 100 mg.[1]
- Gastric Emptying Measurement: The primary focus of the study was to assess gastric
 emptying. This was likely measured using scintigraphy or a similar imaging technique, as
 was common for such studies. The volume of a liquid meal remaining in the stomach was
 measured at specific time points.



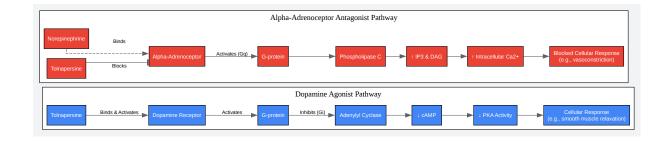
- Hemodynamic Monitoring: Blood pressure and pulse rate were monitored in the subjects after drug administration.[1]
- Sedation Assessment: The study also included an assessment of sedation.[1]

Proposed Mechanism of Action and Signaling Pathways

Tolnapersine is described as having a mixed pharmacological profile, acting as both a dopamine agonist and an alpha-adrenoceptor antagonist.[1] The specific receptor subtypes targeted by **Tolnapersine** are not detailed in the available literature.

Visualized Signaling Pathways

The following diagrams illustrate the hypothesized signaling pathways based on the described mechanism of action of **Tolnapersine**.



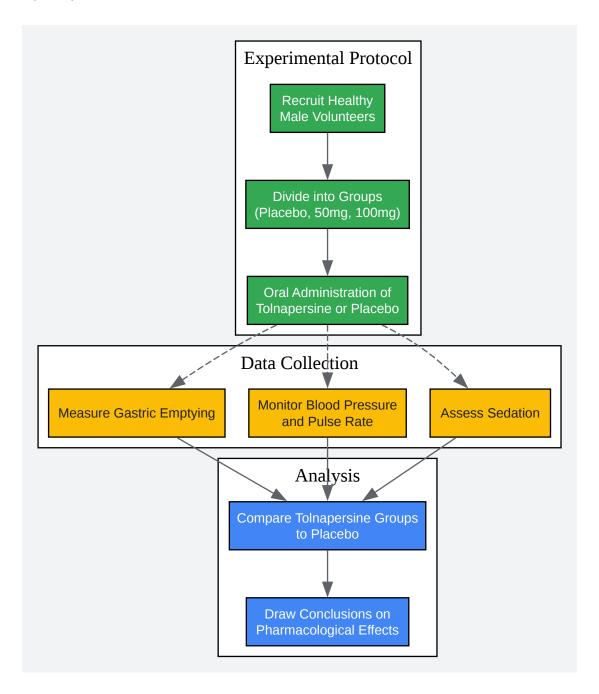
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Caption: Hypothesized signaling pathways of **Tolnapersine**.

Visualized Experimental Workflow



The following diagram outlines the logical workflow of the clinical investigation as described by Bateman (1985).



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Caption: Logical workflow of the Bateman (1985) study.

Discussion and Insights







The discontinuation of **Tolnapersine**'s clinical development, likely in the mid-1980s, means that the available data is limited and lacks the detail of modern clinical trial reporting. The key findings from the Bateman (1985) study suggest a complex pharmacological profile. While the intended therapeutic effect for hypertension was a reduction in blood pressure, the concurrent induction of significant tachycardia at a higher dose would have been a major safety concern.

[1] Tachycardia increases myocardial oxygen demand and can be pro-arrhythmic, which is highly undesirable in a drug intended for long-term management of hypertension.

The dual mechanism of dopamine agonism and alpha-adrenoceptor antagonism presents a complex picture for predicting the overall cardiovascular effect. While alpha-adrenoceptor antagonism would be expected to lower blood pressure through vasodilation, the effects of dopamine agonism on the cardiovascular system can be varied depending on the receptor subtype selectivity (D1-like vs. D2-like receptors).

Without further data on receptor binding affinities and selectivity, as well as more detailed results from the dedicated Phase 1 hypertension trial, a definitive conclusion on the precise reasons for discontinuation remains speculative. However, the observed tachycardia is a clinically significant adverse effect that would provide a strong rationale for halting development.

Conclusion

Tolnapersine represents an early-stage drug development candidate that was discontinued, likely due to an unfavorable risk-benefit profile observed in Phase 1 clinical trials. The available data, primarily from a single 1985 publication, points towards a modest blood pressure-lowering effect coupled with a significant increase in heart rate at higher doses. This technical guide provides a consolidated overview of the limited public information on the discontinued clinical trials of **Tolnapersine**. The lack of comprehensive data underscores the challenges in retrospectively analyzing the development of drug candidates that were discontinued several decades ago.

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- 1. Tolnapersine Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- To cite this document: BenchChem. [Discontinued Clinical Trials of Tolnapersine: A Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1198130#discontinued-clinical-trials-of-tolnapersine-insights]

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